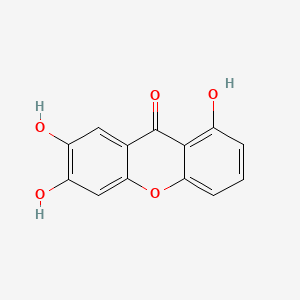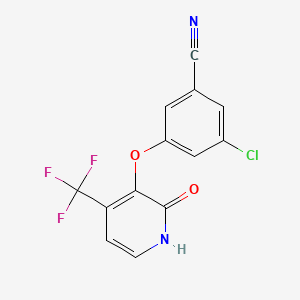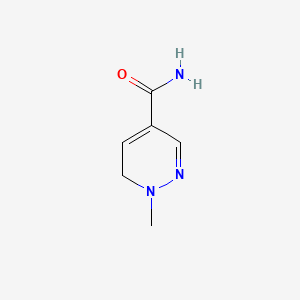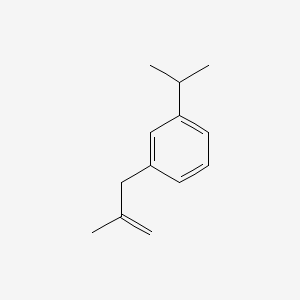
1,6,7-三羟基黄酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6,7-Trihydroxyxanthone is a potent anticancer agent. It inhibits cell proliferation and induces cell apoptosis. It decreases Bmi-1 expression and increases the protein levels expression of P14, P16 .
Synthesis Analysis
Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent. All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .Molecular Structure Analysis
The molecular formula of 1,6,7-Trihydroxyxanthone is C13H8O5 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .Chemical Reactions Analysis
The reaction mechanisms for the two main precursors of xanthones, 1,3,5-trihydroxyxanthone and 1,3,7-trihydroxyxanthone involve an oxidative phenol coupling reaction that occurs either at the ortho or para position of the 3′-OH group, respectively .Physical And Chemical Properties Analysis
The molecular weight of 1,6,7-Trihydroxyxanthone is 244.20 . After glycosylation, xanthones may have improved characteristics (such as solubility and pharmacological activity) .科学研究应用
神经营养因子刺激
源自川木通的1,6,7-三羟基黄酮已被研究,因其能够刺激大鼠星形胶质细胞原代培养中神经营养因子的表达。这种刺激发生在mRNA和蛋白水平上,涉及cAMP-和ERK依赖途径,表明在精神障碍治疗中可能有应用(Yang et al., 2018)。
抗菌和EGFR-酪氨酸激酶抑制活性
对源自琼脂树的琼木黄酮,包括1,6,7-三羟基黄酮的研究显示其对某些革兰氏阳性细菌的抗菌活性。此外,这些黄酮还表现出对表皮生长因子受体(EGFR)的酪氨酸激酶抑制活性,暗示其在抗微生物和抗癌应用中的潜力(Duangsrisai et al., 2014)。
促进天然产物合成
一项研究概述了1,6,7-三羟基黄酮的简便合成,使其能够与前醛进行区域选择性偶联反应。这种合成途径对于高效生产osajaxanthone和nigrolineaxanthone F等天然产物至关重要,突显了它在有机化学和天然产物合成中的重要性(Mondal et al., 2006)。
抗氧化和扩血管活性
在对长尾婆罗门参根中黄酮的研究中,1,6,7-三羟基黄酮展现出显著的抗氧化活性。它还显示出扩血管效应,表明在心血管疾病的潜在治疗应用(Lin et al., 2005)。
抑制癌细胞
对1,6,7-三羟基黄酮对肝癌细胞的影响进行的研究表明其能够抑制细胞生长并诱导凋亡。这种作用与miR-218的上调和癌基因Bmi-1的下调有关,暗示其作为抗癌药物的潜力(Fu et al., 2014)。
作用机制
Target of Action
1,6,7-Trihydroxyxanthone has been found to target the oncogene Bmi-1 . Bmi-1 is a member of the polycomb group of proteins, which are involved in transcriptional repression and play crucial roles in various biological processes, including cell cycle regulation, cell senescence, stem cell self-renewal, and cancer development .
Mode of Action
The compound interacts with its target, Bmi-1, by suppressing its expression . This suppression leads to the upregulation of miR-218, a microRNA that has been found to be down-regulated in various cancers . The upregulation of miR-218 can lead to the activation of tumor suppressors P16 Ink4a and P14 ARF, which are the main downstream targets of Bmi-1 .
Biochemical Pathways
The biosynthesis of 1,6,7-Trihydroxyxanthone in plants involves the shikimate and the acetate pathways . These pathways originate in plastids and endoplasmic reticulum, respectively . The pathway forms an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone, which is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone, the core precursors for xanthones in most plants .
Result of Action
The molecular and cellular effects of 1,6,7-Trihydroxyxanthone’s action include the suppression of cell growth and the induction of apoptosis in liver cancer cells . The compound also decreases Bmi-1 expression and increases the protein levels expression of P14 and P16 . Additionally, it has been found to suppress inducible nitric oxide synthase, cyclooxygenase-2, and phosphatidylinositol 3-kinase/protein kinase B expression, and upregulate M2 anti-inflammatory signaling proteins .
Action Environment
The action, efficacy, and stability of 1,6,7-Trihydroxyxanthone can be influenced by various environmental factors. For instance, the biosynthesis of xanthones in plants involves pathways that originate in specific cellular organelles, suggesting that the cellular environment can impact the production of these compounds . .
安全和危害
未来方向
生化分析
Biochemical Properties
1,6,7-Trihydroxyxanthone interacts with several biomolecules. It has been found to decrease the expression of Bmi-1, a protein that plays a key role in cell proliferation and survival . Additionally, it increases the protein levels of P14 and P16, which are known tumor suppressors .
Cellular Effects
1,6,7-Trihydroxyxanthone has significant effects on various types of cells and cellular processes. It strongly suppresses cell growth and induces apoptosis in liver cancer cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1,6,7-Trihydroxyxanthone involves its interactions with various biomolecules. It suppresses the expression of Bmi-1 and upregulates the expression of miR-218 in liver cancer cell lines . This leads to the activation of tumor suppressor P16 Ink4a and P14 ARF, the main downstream targets of Bmi-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, 1,6,7-Trihydroxyxanthone has been found to have long-term effects on cellular function. It inhibits cell proliferation in HepG2 and Bel7404 cells in a time- and dose-dependent manner .
Metabolic Pathways
1,6,7-Trihydroxyxanthone is involved in the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway leads to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
属性
IUPAC Name |
1,6,7-trihydroxyxanthen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-7-2-1-3-10-12(7)13(17)6-4-8(15)9(16)5-11(6)18-10/h1-5,14-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYGDHCRSSTGRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745401 |
Source


|
| Record name | 1,6,7-Trihydroxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25577-04-2 |
Source


|
| Record name | 1,6,7-Trihydroxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the reported biological activity of 1,6,7-Trihydroxyxanthone?
A1: 1,6,7-Trihydroxyxanthone has demonstrated antioxidant [] and potential anti-cancer activities []. In a study on extracts from Garcinia griffithii, 1,6,7-Trihydroxyxanthone exhibited antioxidant activity with an IC50 ≤ 100 µg/mL []. Separately, research on its effects on liver cancer cells suggests it may act by targeting the Bmi-1 protein via miR-218 [].
Q2: What is the significance of the hydroxyl groups in the structure of 1,6,7-Trihydroxyxanthone for its antioxidant activity?
A2: Research suggests that the number and position of hydroxyl groups significantly influence the antioxidant activity of 1,6,7-Trihydroxyxanthone []. Specifically, dihydroxyl groups at the ortho position, a higher number of hydroxyl groups, and a hydroxyl group at the para position to the C carbonyl in the heterocyclic ring seem to enhance antioxidant activity [].
Q3: From which natural sources has 1,6,7-Trihydroxyxanthone been isolated?
A3: 1,6,7-Trihydroxyxanthone has been isolated from the stem bark of Garcinia griffithii [] and the heartwood of Garcinia eugeniifolia []. These plant species belong to the Guttiferae (also known as Clusiaceae) family, known for its diverse array of xanthone derivatives.
Q4: Are there any analytical techniques used to identify and quantify 1,6,7-Trihydroxyxanthone?
A4: While specific analytical methods were not detailed in the provided abstracts, researchers commonly employ spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and Mass Spectrometry to characterize and confirm the structure of isolated compounds like 1,6,7-Trihydroxyxanthone [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)



![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B568677.png)

